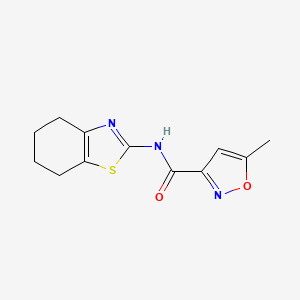![molecular formula C15H22ClNO2 B5102394 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5102394.png)
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is a chemical compound that has been widely studied in scientific research. It is also known as PMK methyl glycidate hydrochloride and is a precursor to the illegal drug MDMA (ecstasy). The compound has been used in various fields of research, including forensic science, pharmacology, and chemistry.
作用機序
The mechanism of action of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride are similar to those of MDMA. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Long-term use of the compound has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
The advantages of using 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride in lab experiments include its ability to mimic the effects of MDMA without the legal and ethical issues associated with studying illegal drugs. However, the compound is difficult to synthesize and requires specialized equipment and expertise. It is also potentially hazardous and requires careful handling.
将来の方向性
There are several future directions for research on 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride. One area of interest is the development of new synthetic methods and reactions for the compound. Another area is the study of its potential therapeutic properties, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of the compound.
Conclusion
In conclusion, 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is a chemical compound that has been widely studied in scientific research. Its synthesis method is complex, and it has been used in various fields of research, including forensic science, pharmacology, and chemistry. The compound acts on the central nervous system by increasing the levels of neurotransmitters and has similar biochemical and physiological effects to MDMA. While it has advantages for lab experiments, it also has limitations and potential hazards. Future research directions include the development of new synthetic methods, the study of its potential therapeutic properties, and further understanding of its mechanism of action and long-term effects.
合成法
The synthesis of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride involves the reaction of piperonal, methylamine, and formaldehyde. The resulting compound is then converted to PMK methyl glycidate, which is then hydrolyzed to form PMK methyl glycidate hydrochloride. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride has been used in various fields of scientific research. In forensic science, the compound has been used to identify and analyze illegal drug samples. In pharmacology, it has been studied for its potential therapeutic properties. In chemistry, it has been used to develop new synthetic methods and reactions.
特性
IUPAC Name |
1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)13-6-7-15(18-2)14(10-13)11-16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNBMRQJEIIYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5102388.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5102399.png)
![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)
![2-ethyl-5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyrimidine trifluoroacetate](/img/structure/B5102415.png)

![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)